N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide
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Overview
Description
N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide is an organic compound that features a cyclopentyl ring attached to an aminomethyl group, which is further connected to a 4-chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide typically involves the following steps:
Formation of the Cyclopentylamine Intermediate: Cyclopentylamine can be synthesized through the ring-opening addition reaction of ethylene oxide with cyclopentylamine, followed by chlorination to obtain bis(2-chloroethyl)cyclopentylamine.
Aminomethylation: The bis(2-chloroethyl)cyclopentylamine undergoes substitution reactions with hydrazine hydrate to form the aminomethylated cyclopentylamine.
Coupling with 4-Chlorobenzoyl Chloride: The final step involves coupling the aminomethylated cyclopentylamine with 4-chlorobenzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzamide group.
Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydrazine hydrate and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield corresponding amides or nitriles, while coupling reactions can produce various substituted aromatic compounds.
Scientific Research Applications
N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the chlorobenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine Derivatives: Compounds such as 1-amino-4-cyclopentylpiperazine share structural similarities and are used in similar applications.
Chlorobenzamide Derivatives: Other chlorobenzamide compounds, like N-(4-chlorobenzyl)-N-methylamine, have comparable chemical properties and uses.
Uniqueness
N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide is unique due to the combination of its cyclopentyl and chlorobenzamide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentyl group linked to an aminomethyl moiety and a 4-chlorobenzamide structure. This unique configuration may contribute to its biological activity, particularly in modulating various biochemical pathways.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to act as reversible inhibitors of monoamine oxidase-B (MAO-B), which is involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of dopamine, potentially benefiting conditions like Parkinson's disease .
- Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial properties against a range of pathogens, indicating a potential role in antibiotic development. The mechanism often involves disruption of bacterial cell membranes or interference with cell wall synthesis .
Table 1: Summary of Biological Activities
Case Study 1: MAO-B Inhibition
A study conducted by Al-Salem et al. (2015) synthesized various analogues of N-(2-aminoethyl)-4-chlorobenzamide, showing that these compounds are competitive, time-dependent inhibitors of MAO-B. The study concluded that structural modifications significantly affect the potency and selectivity of these inhibitors, suggesting that similar modifications could enhance the efficacy of this compound .
Case Study 2: Antimicrobial Properties
Research highlighted by the thesis on unconventional antibiotic strategies indicates that compounds targeting bacterial membranes can lead to significant bacterial cell death. The study utilized electron microscopy to observe morphological changes in treated bacteria, supporting the hypothesis that these compounds disrupt cellular integrity .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of benzamide derivatives. Findings suggest that the presence of specific substituents on the benzene ring and variations in the amine structure can dramatically influence biological activity. For instance, chlorination at the para position enhances antimicrobial efficacy while maintaining low cytotoxicity levels .
Properties
CAS No. |
1049977-03-8 |
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Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]-4-chlorobenzamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)12(17)16-13(9-15)7-1-2-8-13/h3-6H,1-2,7-9,15H2,(H,16,17) |
InChI Key |
JZSISZNPZYIJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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